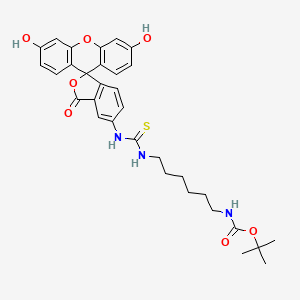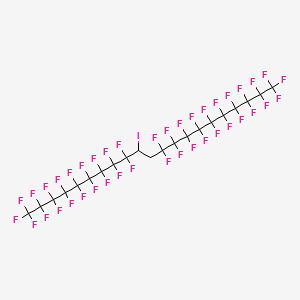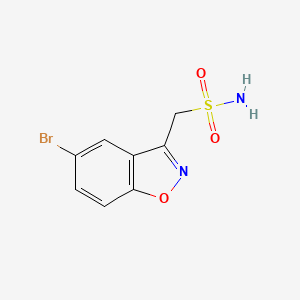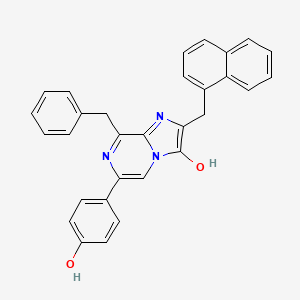
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol is a synthetic organic compound characterized by a complex structure that includes a phenyl group, an oxazole ring, and a long aliphatic chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol typically involves several steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate amino alcohol with a carboxylic acid derivative. For example, 2-phenylglycine can be reacted with ethyl chloroformate to form the oxazole ring.
Alkylation: The oxazole intermediate is then alkylated with a long-chain alkyl halide, such as 1-bromohexadecane, under basic conditions to introduce the aliphatic chain.
Formation of the Double Bond:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas with palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-one
Reduction: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadecan-1-ol
Substitution: (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-chloride
Scientific Research Applications
Chemistry
In organic synthesis, (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol can be used as a building block for more complex molecules
Biology
This compound may have potential applications in the development of new pharmaceuticals. The oxazole ring is a common motif in many bioactive molecules, and the long aliphatic chain could enhance membrane permeability, making it a candidate for drug delivery systems.
Medicine
Industry
In materials science, this compound could be used in the synthesis of polymers or as a surfactant due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of (E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol would depend on its specific application. In a biological context, it could interact with cellular membranes or specific proteins, altering their function. The phenyl group and oxazole ring could facilitate binding to hydrophobic pockets in proteins, while the aliphatic chain could interact with lipid bilayers.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)octadec-2-en-1-ol: Similar structure with a longer aliphatic chain.
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)but-2-en-1-ol: Similar structure with a shorter aliphatic chain.
1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadecan-1-ol: Lacks the double bond in the aliphatic chain.
Uniqueness
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol is unique due to the combination of its oxazole ring, phenyl group, and long aliphatic chain with a double bond. This combination of features can impart unique physical and chemical properties, such as enhanced solubility in organic solvents and potential biological activity.
Properties
Molecular Formula |
C25H39NO2 |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
(E)-1-(2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)hexadec-2-en-1-ol |
InChI |
InChI=1S/C25H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(27)23-21-28-25(26-23)22-18-15-14-16-19-22/h14-20,23-24,27H,2-13,21H2,1H3/b20-17+ |
InChI Key |
AUMPNWAVBNMNDW-LVZFUZTISA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C1COC(=N1)C2=CC=CC=C2)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C1COC(=N1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


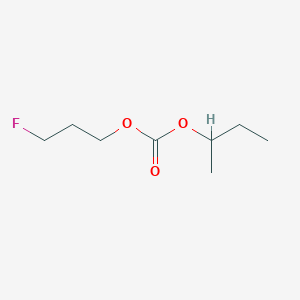



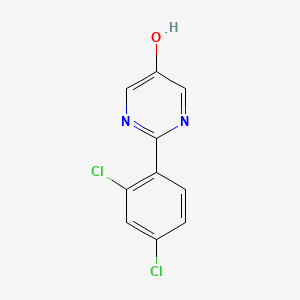
methylamine](/img/structure/B12083203.png)


